molecular formula C9H6N4OS2 B1437384 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-74-2

2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1437384
M. Wt: 250.3 g/mol
InChI Key: IFQVPJIWJWUOBJ-UHFFFAOYSA-N
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Description

2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, also referred to as TTP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential application in various fields such as drug development and materials science. The IUPAC name for this compound is 2-amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one .


Molecular Structure Analysis

The molecular structure of TTP can be represented by the InChI code: 1S/C9H6N4OS2/c10-9-11-6-7(16-9)5(12-13-8(6)14)4-2-1-3-15-4/h1-3H,(H2,10,11)(H,13,14) . This compound has a molecular weight of 250.3 g/mol.

Scientific Research Applications

Synthesis and Biological Activity

  • A series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones were synthesized, showing in vivo analgesic and anti-inflammatory activities. The compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry (Demchenko et al., 2015).

Heterocyclic System Development

  • Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates reacted with benzoyl isothiocyanate to form thioureido derivatives, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, showing promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Analgesic Activity

  • A series of new [1,3]thiazolo-[4,5-d]pyridazine-4(5Н)-ones were synthesized from 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one by alkylation with N-substituted chloroacetamides. These compounds showed stronger analgesic effects in in vivo tests on models such as "Hot plate" and "acetic acid cramps," indicating the potential of electron donor substituents in enhancing analgesic activity (Demchenko et al., 2012).

Antitumor and Anticonvulsant Properties

  • Research has developed methods for the synthesis of new heterosystems, including condensed derivatives of thieno[3,2-d]thiazolo(thiazino, thiazepino)[3,2-a]pyrimidines with evaluated antitumor and anticonvulsant properties. Some compounds showed moderate biological activity with low toxicity (Paronikyan et al., 2009).

Antimicrobial Activity

  • Thieno[2,3-c]pyridazine derivatives were synthesized and their antimicrobial and antifungal activities measured against several microorganisms, illustrating the compound's potential in developing new antimicrobial agents (El-Mariah, 2008).

properties

IUPAC Name

2-amino-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS2/c10-9-11-6-7(16-9)5(12-13-8(6)14)4-2-1-3-15-4/h1-3H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQVPJIWJWUOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=O)C3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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